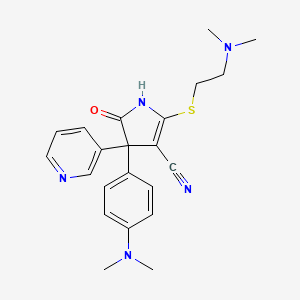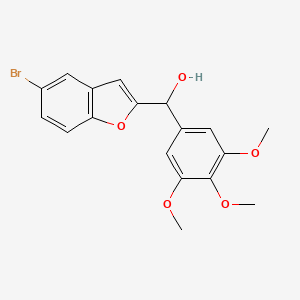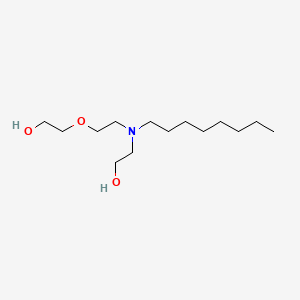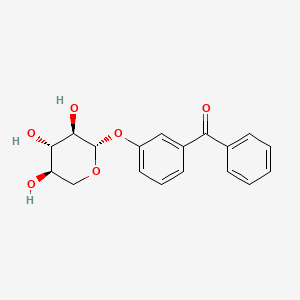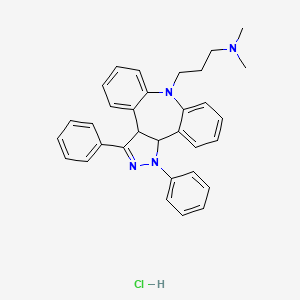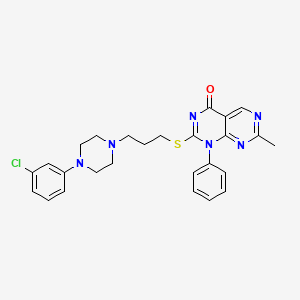
Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-7-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-7-methyl-1-phenyl- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimido-pyrimidine core, a piperazine ring, and a chlorophenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-7-methyl-1-phenyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido-pyrimidine core, followed by the introduction of the piperazine ring and the chlorophenyl group. Common reagents used in these reactions include various chlorinating agents, sulfur-containing compounds, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-7-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-7-methyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-7-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-7-methyl-1-phenyl- can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
1H-pyrrolo[2,3-b]pyridine: Studied for its FGFR inhibitory activity and potential in cancer therapy.
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
CAS No. |
142287-38-5 |
|---|---|
Molecular Formula |
C26H27ClN6OS |
Molecular Weight |
507.1 g/mol |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylsulfanyl]-7-methyl-1-phenylpyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H27ClN6OS/c1-19-28-18-23-24(29-19)33(21-8-3-2-4-9-21)26(30-25(23)34)35-16-6-11-31-12-14-32(15-13-31)22-10-5-7-20(27)17-22/h2-5,7-10,17-18H,6,11-16H2,1H3 |
InChI Key |
KOWSFINNXNJZGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)N(C(=NC2=O)SCCCN3CCN(CC3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


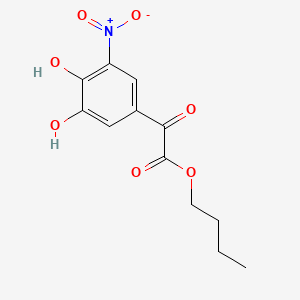
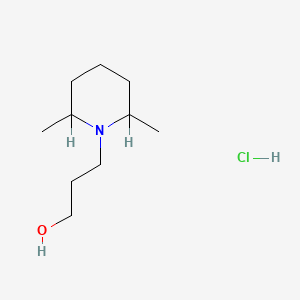
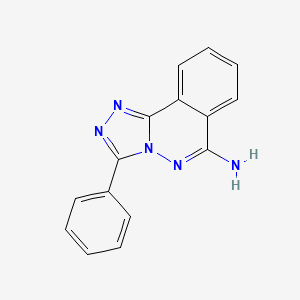
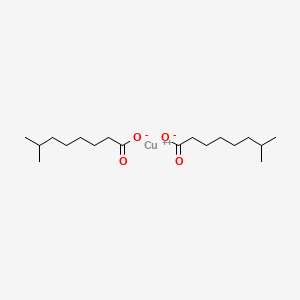
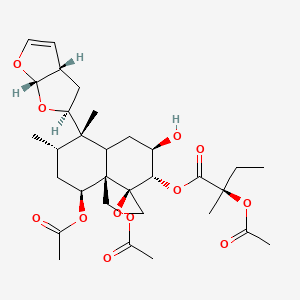
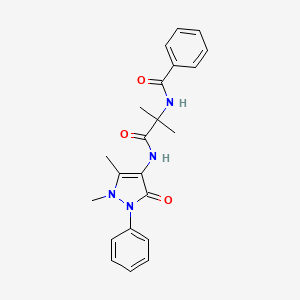
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)
